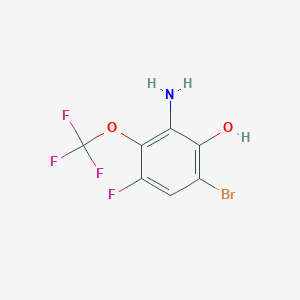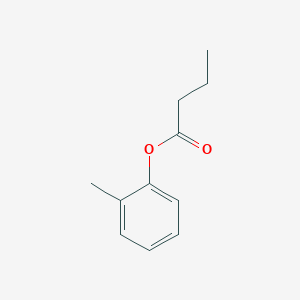
2-Methylphenyl butyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylphenyl butyrate: is an ester compound formed from the esterification of 2-methylphenol (o-cresol) and butyric acid. Esters are known for their pleasant odors and are often used in fragrances and flavoring agents. This compound, in particular, has applications in various industries due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Methylphenyl butyrate typically involves the esterification reaction between 2-methylphenol and butyric acid. This reaction can be catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction is as follows:
2-Methylphenol+Butyric AcidAcid Catalyst2-Methylphenyl Butyrate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product. The water formed during the reaction is typically removed using a Dean-Stark apparatus to drive the reaction to completion.
Industrial Production Methods:
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: 2-Methylphenyl butyrate can undergo hydrolysis in the presence of an acid or base to yield 2-methylphenol and butyric acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: this compound can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or potassium hydroxide are used in transesterification reactions.
Major Products Formed:
Hydrolysis: 2-Methylphenol and butyric acid.
Reduction: 2-Methylphenyl butanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry:
2-Methylphenyl butyrate is used as a model compound in studies involving esterification and transesterification reactions. Its reactivity and stability make it an ideal candidate for investigating reaction mechanisms and optimizing reaction conditions.
Biology:
In biological research, this compound is used as a substrate in enzymatic studies. It helps in understanding the activity and specificity of esterases and lipases, which are enzymes that catalyze the hydrolysis of esters.
Medicine:
While this compound itself may not have direct medicinal applications, its derivatives and related compounds are studied for their potential therapeutic properties
Industry:
In the industrial sector, this compound is used as a fragrance and flavoring agent. Its pleasant odor makes it suitable for use in perfumes, cosmetics, and food products. Additionally, it is used as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-Methylphenyl butyrate primarily involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, leading to the formation of 2-methylphenol and butyric acid. The hydrolysis reaction can be represented as follows:
2-Methylphenyl Butyrate+WaterEsterase/Lipase2-Methylphenol+Butyric Acid
The molecular targets of this compound are the active sites of these enzymes, where the ester bond is cleaved. The pathways involved include the catalytic triad mechanism, which is common in serine hydrolases.
Comparison with Similar Compounds
Methyl butyrate: An ester with a fruity odor, commonly used in flavoring and fragrances.
Ethyl butyrate: Another ester with a pineapple-like odor, used in food flavoring and perfumes.
2-Methylphenyl acetate: An ester similar to 2-Methylphenyl butyrate but with an acetate group instead of a butyrate group.
Comparison:
This compound is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical and physical properties compared to other esters. Its reactivity, odor profile, and applications differ from those of methyl butyrate and ethyl butyrate. The presence of the aromatic ring in this compound also influences its interactions with enzymes and other chemical compounds, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
14617-90-4 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
(2-methylphenyl) butanoate |
InChI |
InChI=1S/C11H14O2/c1-3-6-11(12)13-10-8-5-4-7-9(10)2/h4-5,7-8H,3,6H2,1-2H3 |
InChI Key |
MSZIFHJZHDLYCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


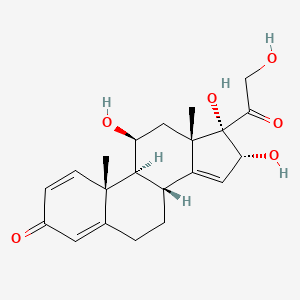
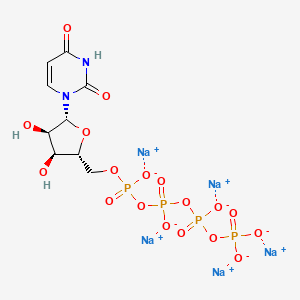
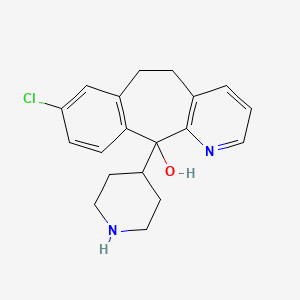

![1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
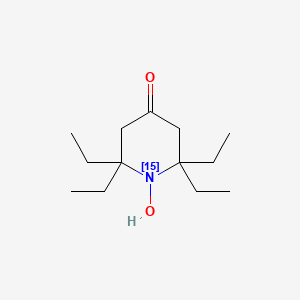
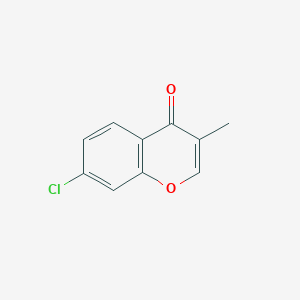
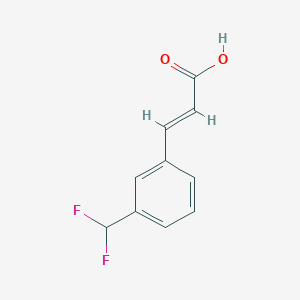
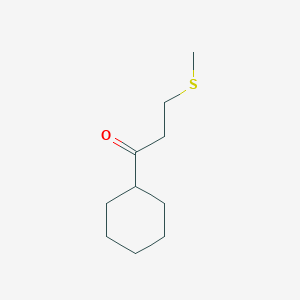
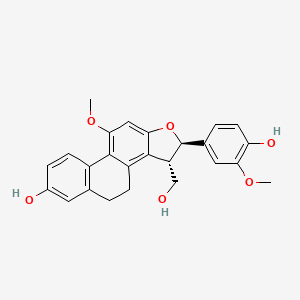
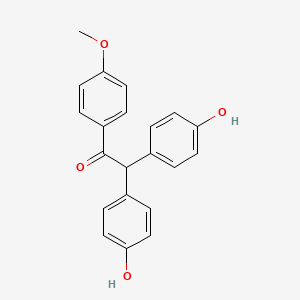

![5-Bromo-2-methylthieno[2,3-c]pyrazole](/img/structure/B13437026.png)
